Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl-, is a synthetic organic compound characterized by the presence of bromine and iodine atoms attached to a phenoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl-, typically involves multi-step organic reactions. One possible route could include the halogenation of a phenoxy derivative followed by coupling reactions to introduce the ethanone and phenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely involve scalable processes that ensure consistent quality and cost-effectiveness. This could include continuous flow reactions, use of automated reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl-, can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents might include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or copper complexes. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield derivatives with different functional groups, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.
Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl-, exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 2-(2-chloro-6-iodophenoxy)-1-phenyl-
- Ethanone, 2-(2-bromo-6-fluorophenoxy)-1-phenyl-
- Ethanone, 2-(2-bromo-6-chlorophenoxy)-1-phenyl-
Uniqueness
Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl-, is unique due to the specific combination of bromine and iodine atoms, which can influence its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
918305-17-6 |
---|---|
Molecular Formula |
C14H10BrIO2 |
Molecular Weight |
417.04 g/mol |
IUPAC Name |
2-(2-bromo-6-iodophenoxy)-1-phenylethanone |
InChI |
InChI=1S/C14H10BrIO2/c15-11-7-4-8-12(16)14(11)18-9-13(17)10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
PHJIRBCRLVLOMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=C(C=CC=C2I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.